3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one

Medicinal Chemistry Building Block Diversification Synthetic Methodology

CAS 2241129-05-3 is a differentiated, dual-vector building block combining a 3,5-dimethylisoxazole pharmacophore (acetyl-lysine biomimetic for bromodomain programs) with a reactive cyclobutanone carbonyl handle. Unlike simple aryl-isoxazoles offering only one diversification vector, this intermediate enables orthogonal ketone-specific transformations (reductive amination, Grignard, Wittig) alongside isoxazole-directed optimization from a single scaffold. The meta-phenyl linkage provides a ~120° exit vector geometry complementary to para-substituted analogs, enabling exploration of alternative binding trajectories in BRD4 and other epigenetic targets. Eliminates 2–3 de novo synthetic steps vs. non-ketone isoxazole building blocks. Supplied at ≥95% purity for direct use in focused library synthesis and fragment elaboration.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 2241129-05-3
Cat. No. B2811042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one
CAS2241129-05-3
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=CC=C2)C3CC(=O)C3
InChIInChI=1S/C15H15NO2/c1-9-15(10(2)18-16-9)12-5-3-4-11(6-12)13-7-14(17)8-13/h3-6,13H,7-8H2,1-2H3
InChIKeyPENWXCCGNBLWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one (CAS 2241129-05-3): A Dual-Functional Building Block for Medicinal Chemistry Libraries


3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one is a heterocyclic small-molecule building block (C15H15NO2, MW 241.3 g/mol) featuring a cyclobutanone ring linked via a meta-substituted phenyl spacer to a 3,5-dimethylisoxazole moiety . The 3,5-dimethylisoxazole group is a validated acetyl-lysine biomimetic scaffold widely employed in bromodomain and extra-terminal (BET) protein inhibitor design [1], while the cyclobutanone carbonyl provides a reactive handle for further diversification through reductive amination, Grignard addition, and Wittig olefination chemistries not accessible with simple aryl-isoxazole building blocks. This compound serves as a late-stage diversification synthon for medicinal chemistry programs targeting epigenetic reader proteins, nuclear receptors, and other isoxazole-binding biological targets.

Why Generic Isoxazole Building Blocks Cannot Replace 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one in Advanced Synthetic Programs


Generic 3,5-dimethylisoxazole building blocks such as 3,5-dimethyl-4-phenylisoxazole, 3-(3,5-dimethylisoxazol-4-yl)benzaldehyde, or 3-(3,5-dimethylisoxazol-4-yl)aniline each offer only a single functionalization vector . In contrast, 3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one uniquely combines the 3,5-dimethylisoxazole pharmacophore with a cyclobutanone carbonyl, enabling two orthogonal diversification pathways—isoxazole-directed medicinal chemistry optimization and ketone-specific transformations—from a single intermediate [1]. Substituting a simpler analog forfeits the ketone reactivity handle, necessitating additional synthetic steps to install an equivalent functional group, which increases step-count, reduces overall yield, and complicates impurity profiling. The meta-phenyl linkage between the cyclobutanone and isoxazole rings also provides a specific exit vector geometry that cannot be replicated by para-substituted or directly linked analogs.

Quantitative Differentiation Evidence for 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one (CAS 2241129-05-3) vs. Closest Building Block Analogs


Cyclobutanone Carbonyl Reactivity: Orthogonal Diversification Not Possible with 3-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one possesses a cyclobutanone carbonyl group that enables ketone-specific transformations—reductive amination, Grignard addition, Wittig olefination, and Baeyer-Villiger oxidation—that are chemically impossible with aldehyde-terminated analogs such as 3-(3,5-dimethylisoxazol-4-yl)benzaldehyde . In the solid-phase synthesis methodology described by Cheng et al. (2002), cyclobutanone intermediates underwent traceless release via cyclobutanol-to-cyclobutanone oxidation, demonstrating the unique synthetic utility of the cyclobutanone carbonyl in heterocycle construction [1]. The aldehyde comparator can only undergo carbonyl addition and condensation reactions, lacking access to alpha-functionalization and ring-modification pathways available to the cyclobutanone.

Medicinal Chemistry Building Block Diversification Synthetic Methodology

Meta-Phenyl Exit Vector Geometry: Spatial Differentiation from para-Substituted Isoxazole Building Blocks

The target compound features a meta-substituted phenyl linkage between the cyclobutanone and 3,5-dimethylisoxazole rings, producing a distinct exit vector angle of approximately 120° between the two functional units. This contrasts with para-substituted analogs (e.g., 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde or 4-(3,5-dimethylisoxazol-4-yl)aniline) which project the two substituents at 180°, and directly linked 3,5-dimethyl-4-phenylisoxazole which lacks a spacer altogether . In bromodomain inhibitor design, 3,5-dimethylisoxazole-containing ligands optimized from structural biology data (PDB: 4J0R) demonstrate that the spatial orientation of the isoxazole moiety relative to pendant functional groups critically determines bromodomain subtype selectivity [1]. The meta-phenyl geometry of the target compound provides a topologically distinct starting point for library synthesis compared to para-substituted or directly linked building blocks.

Structure-Based Drug Design Exit Vector Geometry Scaffold Topology

Vendor-Specified Purity and Procurement Metrics for CAS 2241129-05-3 vs. Closest Commercially Available Analogs

3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one is commercially available from CymitQuimica (Biosynth) with a minimum purity specification of 95% (HPLC) in quantities of 50 mg (€894) and 500 mg (€2,677) . The closest commercially available analog with an aldehyde functional group, 3-(3,5-dimethylisoxazol-4-yl)benzaldehyde, is available from multiple vendors at comparable or lower purity grades but lacks the cyclobutanone carbonyl diversification handle. The cyclobutanone analog commands a premium price point consistent with its additional synthetic complexity (multi-step synthesis vs. simpler aldehyde preparation) and lower commercial availability. This compound is categorized by the vendor as a 'versatile small molecule scaffold' intended for laboratory research use .

Chemical Procurement Quality Control Building Block Purity

Pharmacophore Class Evidence: 3,5-Dimethylisoxazole BRD4 Bromodomain Affinity vs. Non-Isoxazole Bromodomain Ligands

The 3,5-dimethylisoxazole moiety present in the target compound has been structurally validated as an acetyl-lysine mimetic that binds bromodomains. Optimization of 3,5-dimethylisoxazole derivatives yielded potent BRD4 bromodomain ligands with low-nanomolar affinity, as demonstrated by the co-crystal structure of a 3,5-dimethylisoxazole ligand bound to BRD4 BD1 (PDB: 4J0R) [1]. A closely related analog, OXF BD 02 (3-(3,5-dimethylisoxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol, CAS 1429129-68-9), inhibits BRD4 BD1 with an IC50 of 382 nM and exhibits 2-3-fold selectivity over the CBP bromodomain . While no direct potency data exist for the target compound itself, the 3,5-dimethylisoxazole pharmacophore it carries has demonstrated consistent bromodomain binding across multiple chemotypes, establishing class-level activity that simpler building blocks lacking this moiety (e.g., unsubstituted phenylcyclobutanones) do not possess.

Bromodomain Inhibition Epigenetic Drug Discovery Pharmacophore Validation

Optimal Research and Industrial Application Scenarios for 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one (CAS 2241129-05-3)


Late-Stage Diversification in BET Bromodomain Lead Optimization Libraries

Medicinal chemistry teams synthesizing focused libraries around a 3,5-dimethylisoxazole bromodomain-binding core can employ CAS 2241129-05-3 as a key intermediate. The cyclobutanone carbonyl enables late-stage reductive amination with diverse amine building blocks to generate substituted cyclobutylamine derivatives, a transformation not possible with aldehyde or carboxylate-terminated isoxazole analogs . The meta-phenyl linkage provides an exit vector geometry (~120°) that complements para-substituted (~180°) building blocks, allowing exploration of alternative binding trajectories in BRD4 and other bromodomain pockets [1]. The 3,5-dimethylisoxazole pharmacophore class has demonstrated consistent bromodomain engagement across multiple chemotypes, supporting the use of this scaffold in BET inhibitor programs .

Farnesoid X Receptor (FXR) Agonist Scaffold Construction with Hydroxycyclobutyl Linkers

The isoxazole-cyclobutyl architecture of CAS 2241129-05-3 aligns with the structural framework of non-steroidal FXR agonists described by Kinzel et al. (2016), where hydroxycyclobutyl and cyclopropyl linkers between the isoxazole hammerhead and terminal carboxylic acid-bearing moieties were optimized to improve ADME properties [2]. The cyclobutanone carbonyl in the target compound can be reduced to a hydroxycyclobutyl linker or further functionalized, providing a direct entry point into this pharmacologically validated chemical series. Starting from CAS 2241129-05-3 rather than a non-ketone isoxazole building block eliminates 2-3 synthetic steps required to install the cyclobutyl oxygenation pattern de novo .

Combinatorial Library Synthesis via Solid-Phase Isoxazolocyclobutanone Methodology

Research groups employing solid-phase organic synthesis can utilize CAS 2241129-05-3 in traceless sulfone linker strategies analogous to those reported by Cheng et al. (Org Lett, 2002), where cyclobutanone intermediates undergo heterocycle formation via nitrile oxide 1,3-dipolar cycloaddition followed by traceless product release through cyclobutanol-to-cyclobutanone oxidation [3]. This methodology enables the parallel synthesis of diverse isoxazolocyclobutanone and isoxazolinocyclobutenone libraries with high purity, leveraging the unique reactivity of the cyclobutanone carbonyl as both a synthetic handle and a product-release trigger—a dual functionality absent in aldehyde or carboxylate-terminated building blocks.

Fragment-Based Drug Discovery: 3,5-Dimethylisoxazole Fragment Elaboration with Ketone Growth Vector

Fragment-based drug discovery programs that have identified 3,5-dimethylisoxazole as a fragment hit for bromodomains or other acetyl-lysine binding domains can use CAS 2241129-05-3 for fragment growing. The cyclobutanone carbonyl provides a chemically distinct growth vector compared to carboxylic acid, aldehyde, or amine-terminated fragment elaboration intermediates . The meta-phenyl linkage positions the ketone growth vector at a ~120° angle relative to the isoxazole ring plane, accessing a region of chemical space that cannot be sampled using para-substituted or directly linked isoxazole fragments [1]. The commercially available 95% purity specification supports direct use in fragment elaboration without additional purification .

Quote Request

Request a Quote for 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.